

Physicochemical properties of 1-Benzhydrylazetidine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Benzhydrylazetidine-3-carboxylic acid
Cat. No.:	B015527

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Benzhydrylazetidine-3-carboxylic Acid**

Executive Summary

1-Benzhydrylazetidine-3-carboxylic acid is a pivotal scaffold in modern medicinal chemistry and drug development. Characterized by a rigid azetidine ring, a carboxylic acid functional group, and a lipophilic benzhydryl moiety, this compound serves as a versatile building block for novel therapeutics, particularly in the fields of analgesics and anti-inflammatory agents.^[1] The interplay between its structural components dictates its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of these core properties, offering both established data and detailed, field-proven protocols for their experimental determination. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Chemical Identity and Structure

A thorough understanding of a compound begins with its unequivocal identification and structural definition.

1.1 Molecular Identity

- Primary Name: **1-Benzhydrylazetidine-3-carboxylic acid**
- Synonym(s): 1-(Diphenylmethyl)azetidine-3-carboxylic acid[1][2]
- CAS Number: 36476-87-6[1][2][3][4][5]
- Molecular Formula: C₁₇H₁₇NO₂[1][2][3][5]
- Molecular Weight: 267.33 g/mol [1][2]
- IUPAC Name: **1-benzhydrylazetidine-3-carboxylic acid**[2][6]
- SMILES: C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O[2][6]
- InChI Key: BRSCYENHLCPOAU-UHFFAOYSA-N[2][6]

1.2 Structural Significance in Drug Discovery

The molecular architecture of **1-Benzhydrylazetidine-3-carboxylic acid** is a convergence of three key pharmacophoric elements:

- Azetidine Ring: A four-membered saturated heterocycle that provides a rigid, three-dimensional scaffold, limiting conformational flexibility and potentially enhancing binding affinity to biological targets.
- Carboxylic Acid: A critical functional group that can act as a hydrogen bond donor and acceptor, and exists in an ionized state at physiological pH, influencing solubility and target interactions.
- Benzhydryl Group (Diphenylmethyl): This bulky, non-polar group significantly increases the molecule's lipophilicity.[1] This property is crucial for enhancing membrane permeability and can be a key determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Its presence makes the compound an attractive starting point for developing agents that need to cross the blood-brain barrier.[1]

Caption: Molecular structure of **1-Benzhydrylazetidine-3-carboxylic acid**.

Summary of Core Physicochemical Properties

The following table consolidates the key physicochemical data for easy reference. Subsequent sections will elaborate on the significance and experimental determination of these parameters.

Property	Value	Source(s)
CAS Number	36476-87-6	[1] [2] [3]
Molecular Formula	C ₁₇ H ₁₇ NO ₂	[1] [2] [3]
Molecular Weight	267.33 g/mol	[1] [2] [6]
Appearance	White powder to Brown Crystalline Solid	[1] [7]
Melting Point	198 °C (decomposes)	[1] [2]
Solubility	Soluble in DMF, DMSO; Slightly soluble in methanol	[7] [8]
pKa (Carboxylic Acid)	~4-5 (Estimated)	[9]
Purity (Typical)	≥ 98% (by HPLC)	[1] [2]

Solubility Profile

Solubility is a critical parameter that impacts everything from reaction conditions in synthesis to formulation strategies and bioavailability in drug development.

3.1 Theoretical Considerations and Experimental Observations The molecule possesses both a polar carboxylic acid group and a large, non-polar benzhydryl group. This amphipathic nature results in poor solubility in water but good solubility in polar aprotic organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[\[7\]](#) Its slight solubility in methanol further confirms this profile.[\[8\]](#) For biological assays, preparing a concentrated stock solution in DMSO is the standard and recommended practice.

3.2 Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method remains the gold standard for determining the intrinsic solubility of a compound in a given solvent system.

Rationale: The shake-flask method is chosen for its direct measurement of a saturated solution at equilibrium, providing a thermodynamically stable solubility value that is crucial for preclinical and formulation development.

Step-by-Step Methodology:

- Preparation: Add an excess amount of **1-Benzhydrylazetidine-3-carboxylic acid** (e.g., 10 mg) to a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.
- Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of solid material at the end of this period is essential.
- Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
- Sampling: Carefully collect an aliquot of the clear supernatant.
- Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
- Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa)

The pKa value defines the pH at which a functional group is 50% ionized and 50% neutral. This is fundamental to predicting a drug's behavior in different physiological environments.

4.1 Importance and Expected Value **1-Benzhydrylazetidine-3-carboxylic acid** has two ionizable centers: the carboxylic acid and the tertiary azetidine nitrogen.

- Carboxylic Acid: This group is acidic. For most carboxylic acids, the pKa is in the range of 4-5.^[9] At physiological pH (~7.4), this group will be almost entirely deprotonated, existing as a

carboxylate anion (-COO^-). This negative charge is critical for aqueous solubility and interactions with biological targets.

- Azetidine Nitrogen: This tertiary amine is basic. Its pK_a will be significantly lower than that of the carboxylic acid. It will be predominantly neutral at pH 7.4.

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- To cite this document: BenchChem. [Physicochemical properties of 1-Benzhydrylazetidine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b015527#physicochemical-properties-of-1-benzhydrylazetidine-3-carboxylic-acid>

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